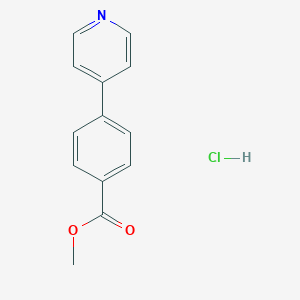

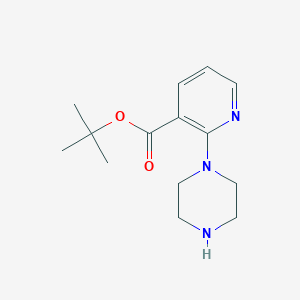

![molecular formula C15H19N3O4 B6299056 [5-(3-Methoxy-phenyl)-[1,3,4]oxadiazol-2-ylmethyl]-carbamic acid tert-butyl ester CAS No. 2368871-15-0](/img/structure/B6299056.png)

[5-(3-Methoxy-phenyl)-[1,3,4]oxadiazol-2-ylmethyl]-carbamic acid tert-butyl ester

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“[5-(3-Methoxy-phenyl)-[1,3,4]oxadiazol-2-ylmethyl]-carbamic acid tert-butyl ester” is a compound with the molecular formula C15H19N3O4 . It belongs to the class of heterocyclic compounds known as oxadiazoles . Oxadiazole is a five-membered ring that possesses two carbons, one oxygen atom, two nitrogen atoms, and two double bonds .

Synthesis Analysis

The synthesis of oxadiazole derivatives often involves the reaction of carboxylic acids with aromatic hydrazides . The oxidative cyclization of N-acyl hydrazones is another common method . In some cases, the bromine-containing 1,3,4-oxadiazoles are substituted to introduce other functional groups .

Molecular Structure Analysis

The molecular weight of this compound is 305.32906 . The oxadiazole ring in the molecule is a heterocyclic five-membered ring that contains two carbons, one oxygen atom, two nitrogen atoms, and two double bonds .

Chemical Reactions Analysis

Oxadiazole derivatives are known for their broad range of chemical and biological properties . They can undergo various chemical reactions, including substitution reactions .

Physical And Chemical Properties Analysis

The compound is likely to be soluble in water, as is typical for oxadiazole derivatives . The molecular weight of the compound is 305.32906 .

科学研究应用

FAAH Inhibition

MFCD31714262: is a potent inhibitor of fatty acid amide hydrolase (FAAH). FAAH plays a crucial role in the degradation of lipid signaling molecules, including anandamide, which has therapeutic potential for pain management and inflammation. By inhibiting FAAH, this compound could contribute to novel treatments for various disorders .

Electron-Transfer and Luminescent Properties

Conjugated macrocyclic arrangements containing the 1,3,4-oxadiazole core exhibit interesting electron-transfer or luminescent properties. These properties find applications in diverse systems, such as laser dyes, scintillators, optical brighteners, and organic light-emitting diodes .

Antiviral Activity

Derivatives of MFCD31714262 have been explored for their antiviral properties. In particular, they were tested against the SARS-CoV-2 pseudovirus model. Investigating their potential as antiviral agents could lead to valuable insights .

Anticancer Screening

The synthesis of unique oxadiazoles, including MFCD31714262 , has led to compounds with potential anticancer activity. These derivatives were screened, and their effects on cancer cells were evaluated. Further studies could uncover their specific mechanisms and clinical applications .

Obesity and Diabetes Treatment

In the early 2000s, related 5-alkoxy derivatives were developed for treating obesity and diabetes. These compounds inhibit pancreatic lipase (PL) and hormone-sensitive lipase (HSL). The 3-phenyl-1,3,4-oxadiazol-2(3H)-one fragment contributes to their structure and function .

Benzoylureas for Type 2 Diabetes

The same 3-phenyl-1,3,4-oxadiazol-2(3H)-one motif is part of certain benzoylureas used in the treatment of type 2 diabetes. Investigating the potential of MFCD31714262 in this context could provide novel therapeutic options .

作用机制

While the specific mechanism of action for this compound is not mentioned in the retrieved papers, oxadiazole derivatives are known to exhibit various biological activities such as antibacterial, anti-mycobacterial, antitumor, anti-viral, and antioxidant activity . They can interact with nucleic acids, enzymes, and globular proteins .

未来方向

Oxadiazole derivatives, including “[5-(3-Methoxy-phenyl)-[1,3,4]oxadiazol-2-ylmethyl]-carbamic acid tert-butyl ester”, have potential therapeutic applications due to their wide range of biological activities . Future research could focus on exploring these activities further and developing new drugs based on these compounds .

属性

IUPAC Name |

tert-butyl N-[[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]methyl]carbamate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19N3O4/c1-15(2,3)22-14(19)16-9-12-17-18-13(21-12)10-6-5-7-11(8-10)20-4/h5-8H,9H2,1-4H3,(H,16,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BICZPMMJOYYICT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCC1=NN=C(O1)C2=CC(=CC=C2)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19N3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

305.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[5-(3-Methoxy-phenyl)-[1,3,4]oxadiazol-2-ylmethyl]-carbamic acid tert-butyl ester | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

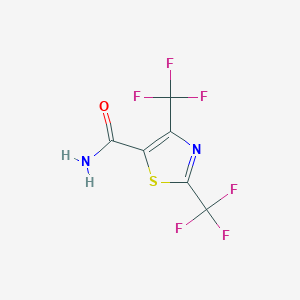

![6-Methyl-2-trifluoromethyl-thiazolo[3,2-b][1,2,4]triazole-5-carboxylic acid amide](/img/structure/B6299009.png)

![C-[5-(3-Nitro-phenyl)-[1,3,4]oxadiazol-2-yl]-methylamine; hydrochloride](/img/structure/B6299025.png)

![[5-(3-Thiophen-2-yl-phenyl)-[1,3,4]oxadiazol-2-ylmethyl]-carbamic acid tert-butyl ester](/img/structure/B6299031.png)

![C-[5-(3-Fluoro-phenyl)-[1,3,4]oxadiazol-2-yl]-methylamine hydrochloride](/img/structure/B6299037.png)

![[5-(3-tert-Butyl-phenyl)-[1,3,4]oxadiazol-2-ylmethyl]-carbamic acid tert-butyl ester](/img/structure/B6299042.png)

![C-[5-(3-Trifluoromethyl-phenyl)-[1,3,4]oxadiazol-2-yl]-methylamine; hydrochloride](/img/structure/B6299048.png)

![C-[5-(4-Methoxy-phenyl)-[1,3,4]oxadiazol-2-yl]-methylamine hydrochloride](/img/structure/B6299087.png)